

Validated Pharmacodynamic Biomarkers of Copanlisib

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Compound Focus: Copanlisib

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The table below summarizes key PD biomarkers associated with **copanlisib**'s mechanism and treatment response, primarily identified from a 2025 exploratory analysis of the Phase III CHRONOS-3 trial [1] [2].

Biomarker / Analytic	Method of Detection	Biological / Clinical Correlation
pAKT (phosphorylated AKT)	IHC on paired tumor biopsies; analysis in platelet-rich plasma (PRP) [3].	Target Engagement: Significant reduction post-treatment confirms on-target PI3K pathway inhibition. Correlates with copanlisib plasma exposure [3].
PTEN Protein Presence	IHC with anti-PTEN antibody (clone 138G6); central evaluation [1] [2].	Predictive of Efficacy: PTEN presence associated with significant improvement in PFS for iNHL/FL patients on C+R vs P+R [1] [2].
BCL2 Mutation Status	NGS via TruSight Oncology 500 Assay on FFPE tissue [1] [2].	Predictive of Efficacy: Mutant vs. wild-type BCL2 in FL patients showed significant PFS improvement with C+R [1] [2].
Plasma IL-2 Levels	Multiplex immunoassay (U-PLEX); median cut-off: 0.356 pg/mL [1] [2].	Predictive of Survival: iNHL patients with low/undetectable baseline IL-2 had significantly improved OS with C+R [1] [2].

Biomarker / Analytic	Method of Detection	Biological / Clinical Correlation
Plasma Glucose	Clinical laboratory assessment [3].	On-Target, Off-Tumor Effect: Transient, dose-dependent hyperglycemia is a pharmacodynamic marker of PI3K- α inhibition [3].

Detailed Experimental Protocols for Key Assays

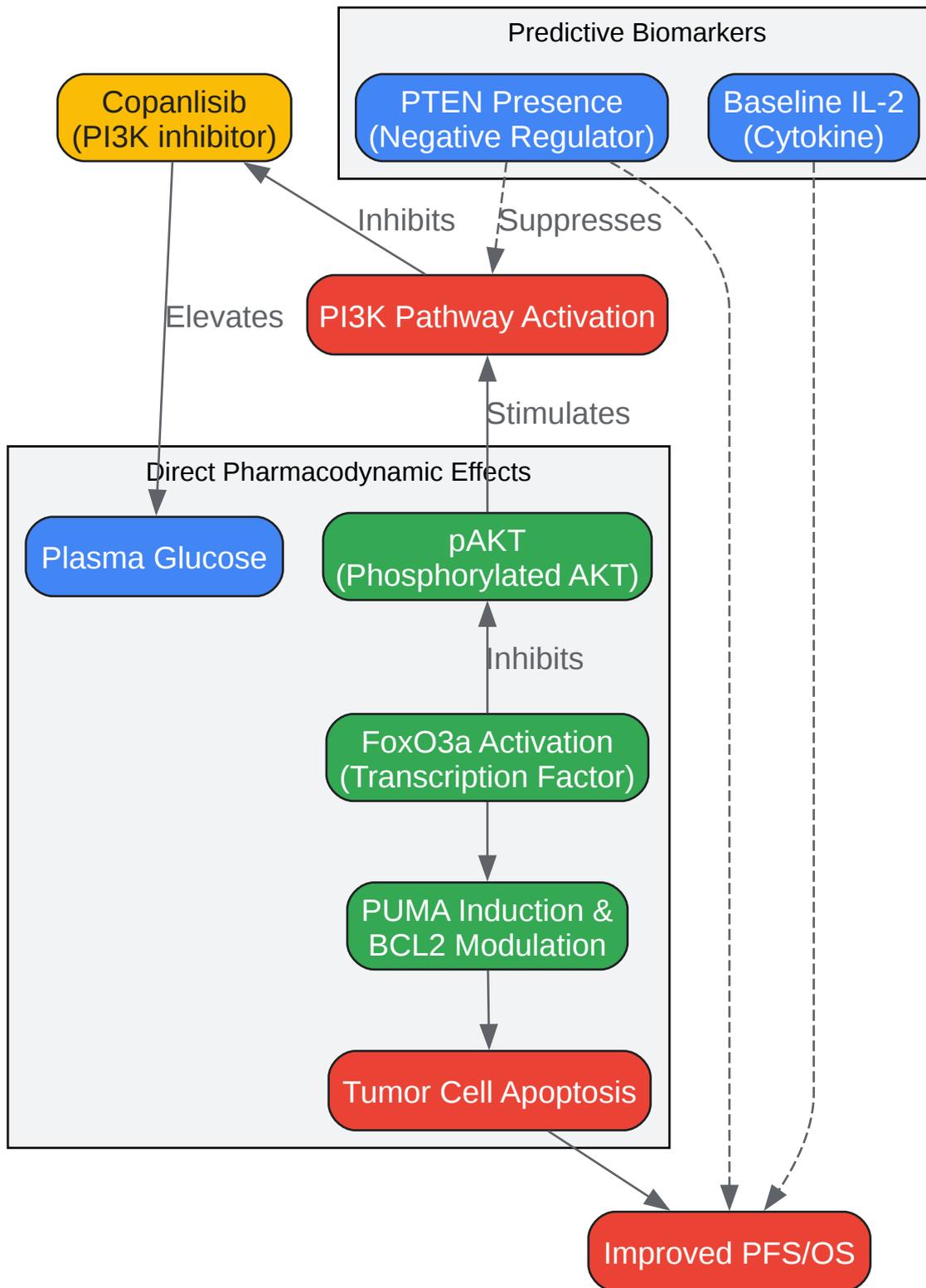
Here are the methodologies for the key biomarker analyses as conducted in the CHRONOS-3 trial and other supporting studies.

- **PTEN Protein Expression via Immunohistochemistry (IHC)**
 - **Tissue Processing:** Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections were used [2].
 - **Staining Protocol:** Tissue sections were stained using a rabbit monoclonal anti-PTEN antibody (clone 138G6, Catalog #9559 from Cell Signaling Technology). Staining was performed with Dako 3,3-diaminobenzidine (DAB) chromogen from Agilent [2].
 - **Evaluation & Scoring:** PTEN protein levels were centrally evaluated and scored by a specialized laboratory (Mosaic Laboratories). The presence or absence of PTEN was determined [2].
- **BCL2 and EZH2 Mutation Status via Next-Generation Sequencing (NGS)**
 - **DNA Source:** DNA was extracted from FFPE tissue slides using the AllPrep DNA/RNA FFPE Kit [2].
 - **Sequencing Assay:** Mutation analysis was performed using the **TruSight Oncology 500 Assay** (Illumina) [2].
 - **Platform & Analysis:** Sequencing was run on the **NextSeq 550Dx Instrument** (Illumina). The assay detects various genomic alterations, including single-nucleotide variants, insertions, deletions, and gene amplifications. Analysis was performed by Almac Diagnostics [2].
- **Plasma Cytokine Profiling**
 - **Technology:** Cytokine levels (including IL-2) were measured using the **U-PLEX Biomarker Group 1 (human) 71-Plex** electro-chemiluminescence immunoassay from Meso Scale Diagnostics (MSD) [2].

- **Procedure:** This is a sandwich immunoassay where plasma cytokines bind to biotinylated antibodies linked to U-PLEX plates. Detection uses antibodies conjugated to MSD GOLD SULFO-TAG labels [2].
 - **Data Cut-off:** A median cut-off limit of **0.356 pg/mL** (with a limit of detection of 0.711 pg/mL) was used to categorize patients into groups with low/undetectable versus high baseline IL-2 levels [2].
- **pAKT as a Measure of Target Engagement**
 - **Sample Types:** This has been assessed in **paired tumor biopsies** and in **platelet-rich plasma (PRP)** [3].
 - **Methodology:** pAKT levels were quantified using Western blotting for tumor tissue and specialized assays for PRP. In a 2020 study, paired biopsies from patients showed a statistically significant reduction in tumor pAKT following **copanlisib** 0.8 mg/kg treatment [3].
 - **Correlation:** Reductions in PRP pAKT showed a sustained inhibition from baseline and significantly correlated with estimated **copanlisib** plasma exposure [3].

Core Signaling Pathway & Biomarker Logic

The following diagram illustrates the pharmacodynamic relationship between **copanlisib**'s mechanism of action and the resulting biomarkers, based on the described studies [1] [2] [3].



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Figure 1: **Copanlisib**'s mechanism and biomarker relationships. The drug inhibits PI3K signaling, leading to measurable downstream effects (pAKT reduction, glucose elevation) and biological outcomes (apoptosis). Specific biomarkers (PTEN, IL-2) can predict the likelihood of a positive clinical outcome (improved PFS/OS) [1] [2] [3].

Interpretation & Clinical Application Guide

- **Biomarker Integration for Patient Stratification:** The identified biomarkers suggest a profile for patients most likely to derive significant benefit from **copanlisib** + rituximab: those with **PTEN-positive tumors, mutated BCL2, and low baseline plasma IL-2** [1] [2]. Incorporating these biomarkers into screening could optimize treatment selection.
- **PD Markers for Dose Confirmation:** While the standard dose is 60 mg, assessing pAKT inhibition in platelet-rich plasma or paired tumor biopsies can serve as direct evidence of on-target activity in specific clinical or research settings, such as for new combination therapies [3].
- **Consideration for Combination Therapy:** Research in solid tumors like ovarian cancer indicates that co-targeting other pathways (e.g., with an HMG-CoA reductase inhibitor) can increase phospho-Akt levels, thereby sensitizing chemoresistant tumors to **copanlisib**. This presents a rational combination strategy guided by PD markers [4].

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